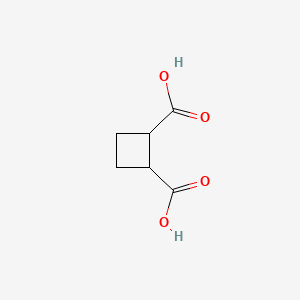

cyclobutane-1,2-dicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclobutane-1,2-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSAGCZZQKACKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871828 | |

| Record name | 1,2-Cyclobutanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3396-14-3, 1124-13-6 | |

| Record name | 1,2-Cyclobutanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3396-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclobutanedicarboxylic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclobutanedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003396143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | USAF ST-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Cyclobutanedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Cyclobutanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutane-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of cis-Cyclobutane-1,2-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of cis-cyclobutane-1,2-dicarboxylic acid, a molecule of interest in various chemical and pharmaceutical applications. Understanding its three-dimensional arrangement in the solid state is crucial for predicting its physical properties, designing derivatives, and comprehending its intermolecular interactions. This document summarizes key crystallographic data, details the experimental procedures used for its determination, and provides visualizations to illustrate the experimental workflow.

Core Crystallographic Data

The crystal structure of cis-cyclobutane-1,2-dicarboxylic acid was determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group P2₁/c.[1] A summary of the key crystallographic data is presented in the table below.

| Parameter | Value |

| Chemical Formula | C₆H₈O₄ |

| Molecular Weight | 144.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.710 (3) Å |

| b | 8.559 (2) Å |

| c | 7.343 (2) Å |

| α | 90° |

| β | 95.03 (1)° |

| γ | 90° |

| Volume | 669.5 ų |

| Z | 4 |

Table 1: Crystallographic Data for cis-Cyclobutane-1,2-dicarboxylic Acid.[1]

The cyclobutane (B1203170) ring in the cis conformation is puckered, with a dihedral angle of 156°.[1] This puckering helps to alleviate the steric hindrance between the two carboxylic acid groups.[1] The bond lengths within the cyclobutane ring range from 1.526 (3) Å to 1.556 (4) Å.[1] The molecules form zigzag chains running parallel to the a-axis, connected by strong hydrogen bonds between the carboxylic acid groups of adjacent molecules.[1]

Experimental Protocols

The determination of the crystal structure of cis-cyclobutane-1,2-dicarboxylic acid involved the following key experimental stages:

Crystal Growth

Single crystals of cis-cyclobutane-1,2-dicarboxylic acid suitable for X-ray diffraction were grown. While the specific crystallization method for this structure determination is not detailed in the primary reference, a general approach for small organic molecules involves slow evaporation of a saturated solution in an appropriate solvent.

X-ray Data Collection

A single crystal was mounted on a diffractometer. The crystal was then irradiated with monochromatic X-rays, and the diffraction pattern was collected. The intensity and position of the diffracted beams were recorded.

Structure Solution and Refinement

The collected diffraction data was used to solve the crystal structure. This process involves determining the positions of the atoms within the unit cell. The initial structural model was then refined using three-dimensional least-squares techniques to achieve the best possible fit between the observed and calculated structure factors.[1] The final R-value for 1256 reflections was 0.056.[1]

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow from obtaining the compound to the final determination of its crystal structure.

References

An In-depth Technical Guide to the Molecular Geometry of trans-Cyclobutane-1,2-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry of trans-cyclobutane-1,2-dicarboxylic acid, a molecule of interest in organic synthesis, material science, and pharmaceutical development.[1][2][3] Its unique strained four-membered ring and the stereochemistry of its functional groups dictate its physical and chemical properties. This document summarizes key structural data obtained from experimental and computational studies, details the methodologies used for these determinations, and presents visual representations of its structural characteristics and the workflow for their elucidation.

Molecular Structure and Conformation

trans-Cyclobutane-1,2-dicarboxylic acid (C₆H₈O₄, CAS: 1124-13-6) is a cyclic dicarboxylic acid featuring a four-membered carbon ring.[1][2][4][5][6] The trans configuration of the two carboxylic acid groups minimizes steric hindrance, contributing to its stability.[1] A key feature of the cyclobutane (B1203170) ring is its non-planar, or "puckered," conformation, which serves to relieve torsional strain.[7]

Crystal Structure and Solid-State Geometry

The definitive molecular geometry of trans-cyclobutane-1,2-dicarboxylic acid in the solid state has been determined by single-crystal X-ray diffraction. The study reveals a puckered cyclobutane ring with a dihedral angle of approximately 150°.[8] The carboxylic acid groups adopt a conformation that can be described as "quasi" diequatorial, which is analogous to the diequatorial conformation observed in trans-1,2-cyclohexanedicarboxylic acid.[8]

The crystal packing is characterized by the formation of hydrogen-bonded rows of molecules.[8]

Spectroscopic and Computational Insights

While X-ray crystallography provides a precise solid-state structure, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and computational chemistry offer insights into the molecule's geometry and conformational dynamics in solution and in the gas phase.

Computational Chemistry: Geometry optimization using quantum mechanical methods is a powerful tool to predict the lowest energy conformation of a molecule.[11][12] These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles for the most stable conformer. For cyclobutane derivatives, computational studies are crucial for understanding the ring-puckering potential and the energy barrier for ring inversion.[11]

Quantitative Geometric Data

The following tables summarize the key quantitative data regarding the molecular geometry of trans-cyclobutane-1,2-dicarboxylic acid derived from X-ray crystallography.

| Crystallographic Parameters | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 5.52 Å |

| b | 10.74 Å |

| c | 11.90 Å |

| β | 90°55' |

| Molecules per unit cell (Z) | 4 |

Table 1: Unit cell parameters for trans-cyclobutane-1,2-dicarboxylic acid.[8]

| Selected Intramolecular Geometric Parameters | Value |

| Cyclobutane Ring Dihedral Angle | ~150° |

| C(1)-C(2) and C(1)-C(1*) Bond Length | 1.553 Å |

| Internal Rotation Angle C(3)-C(2)-C(2")-C(3") | 99° |

| O(2)-C(3)-C(2)-C(2") Internal Rotation Angle | 8° |

Table 2: Key bond lengths and dihedral angles of trans-cyclobutane-1,2-dicarboxylic acid in the crystalline state.[8]

Experimental and Computational Protocols

Single-Crystal X-ray Diffraction

The determination of the solid-state molecular structure of trans-cyclobutane-1,2-dicarboxylic acid is achieved through single-crystal X-ray diffraction. This powerful technique provides precise three-dimensional coordinates of the atoms in the crystal lattice.[13][14][15][16]

Methodology:

-

Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a suitable solvent. For trans-cyclobutane-1,2-dicarboxylic acid, crystallization from benzene (B151609) or a benzene/ethyl acetate (B1210297) mixture can be employed.

-

Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[16]

-

Data Collection: The mounted crystal is placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern, consisting of a series of reflections, is recorded by an area detector.[16]

-

Data Processing: The intensities and positions of the reflections are measured. These data are then corrected for various experimental factors.

-

Structure Solution and Refinement: The phase problem is solved to obtain an initial electron density map.[16] An initial model of the molecule is fitted to the electron density. The atomic positions and thermal parameters are then refined using least-squares methods to achieve the best fit with the experimental data.

Computational Geometry Optimization

Computational chemistry provides a theoretical approach to determine the most stable molecular geometry by finding the minimum energy conformation on the potential energy surface.[12]

Methodology:

-

Initial Structure Generation: A 3D model of trans-cyclobutane-1,2-dicarboxylic acid is built using molecular modeling software.

-

Selection of a Theoretical Method: A suitable level of theory and basis set are chosen. For organic molecules, Density Functional Theory (DFT) methods, such as M06-2X, with a basis set like 6-31+G(d,p) are commonly used for geometry optimization.[11]

-

Geometry Optimization: The energy of the molecule is minimized with respect to the coordinates of all atoms. This iterative process adjusts the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum (and not a transition state), a frequency calculation is performed. A true minimum will have no imaginary frequencies.

-

Analysis of Results: The optimized geometry provides detailed information on bond lengths, angles, and dihedral angles, which can be compared with experimental data.

Visualizations

The following diagrams illustrate the key structural features of trans-cyclobutane-1,2-dicarboxylic acid and the workflow for its structural determination.

References

- 1. Buy trans-Cyclobutane-1,2-dicarboxylic acid | 1124-13-6 [smolecule.com]

- 2. Cas 1124-13-6 | TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID [finechemical.net]

- 3. lookchem.com [lookchem.com]

- 4. scbt.com [scbt.com]

- 5. trans-cyclobutane-1,2-dicarboxylic acid [stenutz.eu]

- 6. Trans-1,2-cyclobutanedicarboxylic acid 97% | CAS: 1124-13-6 | AChemBlock [achemblock.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. auremn.org.br [auremn.org.br]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione [beilstein-journals.org]

- 12. storion.ru [storion.ru]

- 13. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. excillum.com [excillum.com]

- 15. rigaku.com [rigaku.com]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stereoisomers of Cyclobutane-1,2-dicarboxylic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane-1,2-dicarboxylic acid, a dicarboxylic acid featuring a four-membered carbocyclic ring, presents a fascinating case of stereoisomerism. Its rigid, puckered structure gives rise to distinct spatial arrangements of its two carboxylic acid functional groups, resulting in three stereoisomers: a meso cis-isomer and a pair of enantiomeric trans-isomers. These stereoisomers exhibit unique physical, chemical, and biological properties, making them valuable building blocks in various fields, particularly in medicinal chemistry and materials science.

The constrained conformation of the cyclobutane (B1203170) ring provides a rigid scaffold that is increasingly utilized in drug design to control the spatial orientation of pharmacophores, thereby enhancing potency, selectivity, and pharmacokinetic profiles.[1][2] Notably, derivatives of this compound have been explored as mimics of the Arg-Gly-Asp (RGD) motif to target integrin αvβ3, a cell surface receptor implicated in cancer progression and angiogenesis.[3] This guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, separation, characterization, and potential applications in drug development.

Stereoisomers of this compound

This compound exists as three stereoisomers:

-

cis-Cyclobutane-1,2-dicarboxylic acid: This isomer has both carboxylic acid groups on the same face of the cyclobutane ring. Due to a plane of symmetry, it is an achiral meso compound and is, therefore, optically inactive.

-

trans-Cyclobutane-1,2-dicarboxylic acid: This isomer exists as a pair of enantiomers where the carboxylic acid groups are on opposite faces of the cyclobutane ring. These enantiomers, (1R,2R)-cyclobutane-1,2-dicarboxylic acid and (1S,2S)-cyclobutane-1,2-dicarboxylic acid, are non-superimposable mirror images of each other and are optically active. The racemic mixture of the trans-isomers is denoted as (±)-trans-cyclobutane-1,2-dicarboxylic acid.

Data Presentation: Physicochemical Properties

The distinct stereochemistry of the isomers leads to differences in their physical and spectroscopic properties. A summary of key quantitative data is presented below for easy comparison.

| Property | cis-Isomer (meso) | (±)-trans-Isomer (racemate) |

| Molecular Formula | C₆H₈O₄ | C₆H₈O₄ |

| Molecular Weight | 144.13 g/mol | 144.13 g/mol |

| CAS Number | [1461-94-5] | [1124-13-6] |

| Melting Point (°C) | 133-139[4] | 129-132[5] |

| pKa1 | 4.25 (predicted) | 4.11 (predicted) |

| pKa2 | 5.85 (predicted) | 5.61 (predicted) |

| ¹H NMR (D₂O, δ ppm) | Not readily available | ~3.45 (m, 2H, CH), ~2.17 (m, 4H, CH₂)[6][7] |

| ¹³C NMR | Data available[8] | Data available |

| IR Spectrum (cm⁻¹) | Characteristic C=O and O-H stretches | Characteristic C=O and O-H stretches[9] |

Experimental Protocols

Detailed methodologies for the synthesis and resolution of the stereoisomers are crucial for their practical application.

Synthesis of cis-Cyclobutane-1,2-dicarboxylic Acid

A common method for the synthesis of the cis-isomer involves the hydrolysis of cis-cyclobutane-1,2-dicyanide.

Experimental Workflow: Synthesis of cis-Cyclobutane-1,2-dicarboxylic Acid

Caption: Workflow for the synthesis of cis-cyclobutane-1,2-dicarboxylic acid.

Protocol: [10]

-

Adduct Formation: In a reaction vessel, cis-cyclobutane-1,2-dicyanide is mixed with sulfuric acid monohydrate. The mixture is heated to a temperature between 40 °C and 125 °C for a period ranging from 15 minutes to 4 hours. The reaction time is inversely proportional to the temperature. After the reaction is complete, the mixture is cooled to ambient temperature to yield the adduct.

-

Hydrolysis: To the formed adduct, water is added, and the solution is refluxed for one hour.

-

Isolation: The excess water is removed by distillation. The resulting solid is then extracted with ether in a Soxhlet extractor for 16 hours.

-

Purification: The ether extract is heated to evaporate the solvent, yielding the crude cis-cyclobutane-1,2-dicarboxylic acid. The crude product is then purified by crystallization from benzene to afford a pale yellow crystalline solid. The reported yield is approximately 62.5%, with a melting point of 131.5 °C.

Synthesis of trans-Cyclobutane-1,2-dicarboxylic Acid

The trans-isomer can be synthesized from adipic acid through a multi-step process.

Experimental Workflow: Synthesis of trans-Cyclobutane-1,2-dicarboxylic Acid

Caption: Multi-step synthesis of trans-cyclobutane-1,2-dicarboxylic acid.

Protocol: [11]

-

Synthesis of 2,5-dibromohexane-1,6-dioic acid dimethyl ester: Adipic acid is reacted with thionyl chloride, followed by the dropwise addition of bromine. The resulting product is then reacted with methanol (B129727) to yield the dimethyl ester.

-

Cyclization: The dibromo-diester is reacted with potassium cyanide in methanol to form 1-cyano-cyclobutane-1,2-dicarboxylic acid dimethyl ester.

-

Hydrolysis: The cyano-diester is heated in hydrochloric acid to hydrolyze both the ester and nitrile groups, yielding pure trans-cyclobutane-1,2-dicarboxylic acid.

Resolution of (±)-trans-Cyclobutane-1,2-dicarboxylic Acid

The enantiomers of the trans-isomer can be separated by classical resolution using a chiral resolving agent, such as the alkaloid brucine.[12][13]

Experimental Workflow: Chiral Resolution of trans-Isomers

Caption: General workflow for the chiral resolution of the trans-enantiomers.

Protocol (General Procedure):

-

Diastereomeric Salt Formation: A solution of racemic trans-cyclobutane-1,2-dicarboxylic acid in a suitable solvent (e.g., acetone (B3395972) or ethanol) is treated with one equivalent of a chiral resolving agent (e.g., (-)-brucine). The mixture is heated to ensure complete dissolution and then allowed to cool slowly.

-

Fractional Crystallization: The less soluble diastereomeric salt will preferentially crystallize out of the solution. The crystals are collected by filtration. The more soluble diastereomeric salt remains in the mother liquor.

-

Regeneration of Enantiomers: The separated diastereomeric salts are treated with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and precipitate the enantiomerically pure dicarboxylic acid. The chiral resolving agent remains in the aqueous solution as its salt and can potentially be recovered. The enantiomer from the mother liquor can be recovered by evaporation of the solvent followed by acidification.

Application in Drug Development: Targeting Integrin αvβ3

The rigid cyclobutane scaffold has been employed to design mimetics of the RGD peptide sequence, which is a recognition motif for integrins.[3] Integrin αvβ3 is overexpressed on the surface of various tumor cells and endothelial cells during angiogenesis, making it an attractive target for cancer therapy.[4][14] RGD mimetics can competitively inhibit the binding of natural ligands to integrin αvβ3, thereby interfering with downstream signaling pathways that promote cell proliferation, survival, and migration.[15]

Signaling Pathway: Integrin αvβ3 and the Role of RGD Mimetics

Caption: Simplified signaling pathway of integrin αvβ3 and its inhibition by RGD mimetics.

The binding of extracellular matrix (ECM) proteins containing the RGD sequence to integrin αvβ3 triggers a cascade of intracellular signaling events.[5][14] This includes the recruitment and activation of focal adhesion kinase (FAK) and Src family kinases. These kinases, in turn, activate downstream pathways such as the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, migration, and angiogenesis.[1] Cyclobutane-based RGD mimetics can block the initial binding step, thereby inhibiting these pro-tumorigenic signaling cascades.[3]

Conclusion

The stereoisomers of this compound offer a rich platform for fundamental and applied research. Their distinct three-dimensional structures and physicochemical properties, coupled with the rigidity of the cyclobutane ring, make them valuable synthons in organic chemistry and key structural motifs in the design of novel therapeutics. The ability of their derivatives to function as RGD mimetics and target integrin αvβ3 highlights their potential in the development of targeted cancer therapies. This guide provides a foundational understanding and practical protocols to facilitate further exploration and application of these versatile molecules in scientific and drug development endeavors.

References

- 1. Integrin αvβ3/c-src “Oncogenic Unit” Promotes Anchorage-independence and Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. 1,2-Cyclobutanedicarboxylic acid, trans- [webbook.nist.gov]

- 10. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 11. Page loading... [wap.guidechem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Integrin αvβ3 Signaling in Tumor-Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Cyclobutane-1,2-dicarboxylic Acid from Maleic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of cyclobutane-1,2-dicarboxylic acid, a valuable building block in polymer chemistry and pharmaceutical development. The primary and most documented synthetic route commencing from maleic anhydride (B1165640) involves a multi-step process initiated by a photochemical [2+2] cycloaddition. This document provides an in-depth overview of the synthesis, including detailed experimental protocols, quantitative data, and workflow visualizations.

Synthetic Pathway Overview

The synthesis of this compound from maleic anhydride is not a direct conversion. The established pathway proceeds through two key intermediates:

-

Photochemical Dimerization: Maleic anhydride undergoes a [2+2] cycloaddition reaction under ultraviolet (UV) irradiation to form cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA).

-

Hydrolysis: The resulting dianhydride is hydrolyzed to yield cyclobutane-1,2,3,4-tetracarboxylic acid (CBTA).

The overall synthetic scheme is presented below.

Caption: Overall reaction scheme for the synthesis.

Experimental Protocols and Data

Step 1: Synthesis of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride (CBDA)

The photochemical dimerization of maleic anhydride is the cornerstone of this synthesis.[1][2] Various solvents and reaction conditions have been reported, with notable differences in yield and reaction time.[1][3][4]

Experimental Protocol:

A representative procedure using ethyl acetate (B1210297) as a solvent is as follows:[5]

-

To a 2 L quartz glass photoreactor equipped with a mechanical stirrer, a cooling system, and sixteen 300 nm UV lamps, add 250 mL of ethyl acetate and 100 g of maleic anhydride.

-

Stir the mixture to ensure complete dissolution of the maleic anhydride.

-

To prevent excessive temperature increase, activate the cooling system.

-

Irradiate the solution with UV light for 24 hours while continuously stirring to prevent the product from adhering to the reactor walls.

-

After the reaction period, a white solid precipitate of CBDA will have formed.

-

Collect the solid product by filtration.

-

Dry the collected white solid in a vacuum dryer at 60°C for 24 hours to yield crude CBDA.

-

Further purification can be achieved by recrystallization from acetic anhydride.

Quantitative Data for CBDA Synthesis:

| Parameter | Value/Condition | Solvents | Yield | Reference(s) |

| Reactant | Maleic Anhydride | Ethyl Acetate | 71% (crude) | [5] |

| Light Source | UV Lamps (300 nm) | Diethyl Carbonate | 75.2% | [1] |

| Temperature | 5-30°C | Ethyl Acetate | 32.8% | [4] |

| Reaction Time | 6-300 hours | - | - | [4] |

| Concentration | 0.15 g/mL in a microreactor | - | 51.75% | [3] |

Step 2: Hydrolysis to Cyclobutane-1,2,3,4-tetracarboxylic Acid (CBTA)

The dianhydride (CBDA) can be readily hydrolyzed to the corresponding tetracarboxylic acid (CBTA) using aqueous acid.[6]

Experimental Protocol:

A general procedure for the hydrolysis is as follows:[6]

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, add the synthesized cyclobutane-1,2,3,4-tetracarboxylic dianhydride.

-

Add a suitable amount of aqueous hydrochloric acid (e.g., a 1:3 ratio of dianhydride to 30% HCl).

-

Heat the mixture to approximately 80-85°C and maintain the reaction for 20-24 hours with continuous stirring.

-

After the reaction is complete, cool the solution to room temperature.

-

Concentrate the solution under reduced pressure to remove water and excess HCl.

-

Dry the resulting solid to obtain cyclobutane-1,2,3,4-tetracarboxylic acid.

Quantitative Data for CBTA Synthesis:

| Parameter | Value/Condition | Yield | Reference(s) |

| Reactant | Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride | ~88% (based on ester hydrolysis) | [6] |

| Reagent | Aqueous Hydrochloric Acid | - | [6] |

| Temperature | 85°C | - | [6] |

| Reaction Time | 24 hours | - | [6] |

Step 3: Selective Decarboxylation to this compound

This step involves the removal of two carboxyl groups from CBTA. The thermal decarboxylation of cyclobutane-1,1-dicarboxylic acids is known to occur at temperatures up to 200°C.[7] However, the selective removal of only two of the four carboxylic acid groups in CBTA to yield the 1,2-dicarboxylic acid is a significant challenge. The reaction can be difficult to control, potentially leading to a mixture of the starting material, the desired product, and fully decarboxylated cyclobutane.

A definitive, optimized protocol for this specific transformation is not prominently featured in the surveyed literature, indicating that this may be an area for further research and development. Researchers attempting this step should consider careful optimization of temperature, pressure, and reaction time, potentially exploring catalytic methods to improve selectivity.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of the intermediate, cyclobutane-1,2,3,4-tetracarboxylic acid.

Caption: Laboratory workflow for the synthesis of CBTA.

Alternative Synthetic Routes

Given the challenges associated with the final decarboxylation step, it is pertinent for researchers to be aware of alternative, albeit different, pathways to obtain the target molecule.

-

Synthesis of trans-Isomer: The trans-cyclobutane-1,2-dicarboxylic acid can be produced from a cis/trans mixture via quantitative isomerization using 12N HCl.[8]

-

Synthesis from Dicyanide: A patented process describes the preparation of cis-cyclobutane-1,2-dicarboxylic acid by the hydrolysis of cis-cyclobutane-1,2-dicyanide, which itself can be synthesized from acrylonitrile.[9]

These alternative routes do not start from maleic anhydride but may provide a more direct or higher-yielding pathway to specific isomers of the desired product.

References

- 1. Page loading... [wap.guidechem.com]

- 2. "Exploring [2+2] Photoreaction To Synthesize Cyclobutane Di- And Tetrac" by Dominic Nkafu Nkemngong [commons.und.edu]

- 3. Synthesis of Cyclobutane-1,2,3,4-Tetracarboxylic Dianhydride in Continuous Flow Photoreactor [finechemicals.com.cn]

- 4. CN102977112A - Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride - Google Patents [patents.google.com]

- 5. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]

- 6. US20080033199A1 - Cyclobutanetetracarboxylate compound and preparation method thereof - Google Patents [patents.google.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. tandfonline.com [tandfonline.com]

- 9. US3290365A - Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Photochemical [2+2] Cycloaddition for the Synthesis of Cyclobutane Dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical [2+2] cycloaddition reaction as a powerful tool for the synthesis of cyclobutane (B1203170) dicarboxylic acids and their derivatives. These four-membered ring structures are valuable building blocks in medicinal chemistry and materials science. This document details the core principles, experimental methodologies, quantitative data, and mechanistic pathways of this important transformation.

Core Principles

The photochemical [2+2] cycloaddition is a pericyclic reaction that occurs between two alkene-containing molecules upon exposure to ultraviolet (UV) light.[1] This reaction leads to the formation of a cyclobutane ring through the concerted or stepwise formation of two new sigma bonds. For the synthesis of cyclobutane dicarboxylic acids, typical starting materials include α,β-unsaturated carboxylic acids and their derivatives, such as cinnamic acids, maleic anhydride (B1165640), and maleimides.

The stereochemical outcome of the reaction is often governed by the Woodward-Hoffmann rules for photochemical reactions and can be influenced by factors such as the crystalline packing of the reactants in solid-state reactions (topochemical control) or the use of templates and chiral auxiliaries.[2]

Reaction Mechanisms

The photochemical [2+2] cycloaddition of α,β-unsaturated carbonyl compounds typically proceeds through the initial photoexcitation of the substrate to a singlet excited state (S₁), followed by intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁). This triplet species then interacts with a ground-state alkene molecule to form a 1,4-diradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutane product. The regioselectivity (head-to-head vs. head-to-tail) and stereoselectivity of the final product are determined by the stability of the diradical intermediate and steric interactions.

Caption: Generalized mechanism of a photochemical [2+2] cycloaddition.

Quantitative Data Presentation

The following tables summarize quantitative data for the synthesis of various cyclobutane dicarboxylic acids and their precursors via photochemical [2+2] cycloaddition.

Table 1: Photodimerization of Cinnamic Acid Derivatives

| Entry | Cinnamic Acid Derivative | Reaction Conditions | Product(s) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| 1 | trans-Cinnamic acid (α-polymorph) | Solid-state, UV irradiation | α-Truxillic acid | High | Single diastereomer | [2] |

| 2 | trans-Cinnamic acid (β-polymorph) | Solid-state, UV irradiation | β-Truxinic acid | High | Single diastereomer | [2] |

| 3 | Template-bound trans-cinnamic acid | Solid-state, 400W Hg lamp, 4h | β-Truxinic acid derivative | 95 (after hydrolysis) | Single diastereomer | [3][4] |

| 4 | Template-bound 4-methoxycinnamic acid | Solid-state, 400W Hg lamp, 4h | Di-4-methoxy-β-truxinic acid derivative | 99 (after hydrolysis) | Single diastereomer | [5][6] |

| 5 | Template-bound 4-chlorocinnamic acid | Solid-state, 400W Hg lamp, 4h | Di-4-chloro-β-truxinic acid derivative | 98 (after hydrolysis) | Single diastereomer | [6] |

Table 2: Photocycloaddition of Maleic Anhydride and Maleimides with Alkenes

| Entry | Reactant 1 | Reactant 2 | Reaction Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| 1 | Maleic Anhydride | Ethylene | Acetone (sensitizer), UV irradiation | Cyclobutane-1,2-dicarboxylic anhydride | - | - | [7] |

| 2 | Maleic Anhydride | Propargyl alcohol | MeCN, acetophenone (B1666503) (sensitizer), irradiation | Bicyclic adduct | Quantitative | - | [8] |

| 3 | N-Benzylmaleimide | Styrene | CH₂Cl₂, 370 nm LED, 16-70h | Bicyclic adduct | Good | Good | [9][10] |

| 4 | Maleic Anhydride | 1,5-Cyclooctadiene | UV irradiation | Fused-ring cyclooctene | - | More trans than cis |

Table 3: Synthesis of Cyclobutane Tetracarboxylic Acids

| Entry | Reactant(s) | Reaction Conditions | Product | Yield (%) | Reference |

| 1 | Maleic Anhydride | Ethyl acetate (B1210297), 300 nm UV lamps, 24h | 1,2,3,4-Cyclobutanetetracarboxylic dianhydride | 71 (crude solid) | [11] |

| 2 | Maleic acid and Fumaric acid | UV-C (254 nm) | 1,2,3,4-Cyclobutanetetracarboxylic acid | - | [12] |

Experimental Protocols

General Experimental Workflow for Photochemical Reactions

The following diagram illustrates a typical workflow for conducting a photochemical [2+2] cycloaddition reaction.

Caption: A general workflow for a photochemical [2+2] cycloaddition experiment.

Detailed Protocol: Template-Directed Solid-State Photodimerization of trans-Cinnamic Acid[3]

Materials:

-

1,8-Dihydroxynaphthalene (1,8-DHN)

-

trans-Cinnamic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

Tetrahydrofuran (THF)

-

Potassium hydroxide (B78521) (KOH)

-

1.0 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

400 W medium-pressure mercury lamp

Procedure:

-

Synthesis of the Diester Template (7a):

-

Dissolve 1,8-DHN (100 mg, 0.62 mmol) in 15 mL of anhydrous CH₂Cl₂ in a 100 mL round-bottomed flask at 23 °C under a nitrogen atmosphere.

-

Add trans-cinnamic acid (185 mg, 1.25 mmol), DCC (258 mg, 1.25 mmol), and DMAP (15.3 mg, 0.125 mmol) sequentially.

-

Stir the resulting mixture at 23 °C for 24 hours.

-

Quench the reaction with a 10% (w/v) aqueous solution of citric acid (30 mL) and H₂O (10 mL).

-

Separate the organic phase, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the diester 7a.

-

-

Photochemical [2+2] Cycloaddition:

-

Place the solid diester 7a (25.6 mg, 0.061 mmol) between two glass microscope slides.

-

Irradiate the sample using a 400 W broadband medium-pressure Hg lamp for 4 hours.

-

Mix the solid powder with a spatula every 2 hours to ensure homogeneous irradiation.

-

-

Hydrolysis to β-Truxinic Acid (meso-3a):

-

Dissolve the irradiated product (25 mg, 0.059 mmol) in 2.0 mL of THF in a 20 mL scintillation vial.

-

Add distilled water (1.0 mL) and KOH (65 mg, 1.13 mmol).

-

Stir the mixture at 23 °C for 2 hours.

-

Acidify the reaction mixture to pH 1-2 with 1.0 M HCl.

-

Extract the aqueous phase three times with EtOAc.

-

Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to obtain meso-β-truxinic acid.

-

Detailed Protocol: Synthesis of 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride[11]

Materials:

-

Maleic anhydride

-

Ethyl acetate

-

Acetic anhydride

-

1,4-Dioxane

-

2L quartz glass photoreactor with 300 nm UV lamps, stirrer, and cooler.

Procedure:

-

Photochemical Dimerization:

-

To a 2L quartz glass photoreactor, add 250 mL of ethyl acetate and 100 g of maleic anhydride.

-

Stir the mixture to ensure complete dissolution.

-

Irradiate the solution with 300 nm UV lamps for 24 hours with continuous stirring, maintaining a cool temperature with a cooler.

-

Collect the resulting white solid by filtration. This yields approximately 71 g of the crude photodimerization product.

-

-

Dehydration to Dianhydride:

-

Dry the white solid in a vacuum dryer at 60 °C for 24 hours.

-

Add the dried solid to acetic anhydride and heat to 150 °C for 24 hours.

-

Filter the hot reaction solution to remove impurities.

-

Recrystallize the product from the filtrate by cooling in a freezer at ≤ 0 °C for 24 hours.

-

Collect the resulting yellow solid by filtration, wash three times with 1,4-dioxane, and dry in a vacuum oven at 60 °C for 48 hours to obtain 64 g of 1,2,3,4-cyclobutanetetracarboxylic dianhydride.

-

Applications in Drug Development

Cyclobutane rings are valuable motifs in medicinal chemistry due to their rigid, three-dimensional structures which can be used to constrain the conformation of a molecule, potentially leading to increased potency and selectivity for a biological target. Cyclobutane dicarboxylic acids, in particular, can serve as scaffolds for the synthesis of a variety of pharmacologically active compounds. They can be used to mimic or replace other cyclic structures, act as linkers, or introduce specific spatial arrangements of functional groups. The development of efficient and stereoselective methods for their synthesis, such as the photochemical [2+2] cycloaddition, is therefore of significant interest to the pharmaceutical industry.

Conclusion

The photochemical [2+2] cycloaddition is a versatile and powerful method for the synthesis of cyclobutane dicarboxylic acids and their derivatives. This guide has provided an overview of the fundamental principles, mechanistic pathways, and practical experimental considerations for this reaction. The presented quantitative data and detailed protocols offer a valuable resource for researchers and professionals in organic synthesis and drug development, enabling the efficient and stereocontrolled construction of these important four-membered ring systems.

References

- 1. baranlab.org [baranlab.org]

- 2. chemistry.as.miami.edu [chemistry.as.miami.edu]

- 3. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]

- 4. Template-Directed Photochemical Homodimerization and Heterodimerization Reactions of Cinnamic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Template-directed, diastereoselective [2+2] photodimerization reactions of cinnamic acids and vinylogous cinnamic acids - American Chemical Society [acs.digitellinc.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 9. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]

- 12. "Exploring [2+2] Photoreaction To Synthesize Cyclobutane Di- And Tetrac" by Dominic Nkafu Nkemngong [commons.und.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclobutane-1,2-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane-1,2-dicarboxylic acid, a dicarboxylic acid with the molecular formula C₆H₈O₄, exists as two primary stereoisomers: cis-cyclobutane-1,2-dicarboxylic acid and trans-cyclobutane-1,2-dicarboxylic acid. The rigid four-membered ring of the cyclobutane (B1203170) structure imparts distinct chemical and physical properties to these isomers, influencing their reactivity, potential biological activity, and applications in various scientific fields. This technical guide provides a comprehensive overview of the physical and chemical properties of both isomers, detailed experimental protocols for their characterization, and insights into their relevance in research and drug development.

Physical Properties

The physical properties of cis- and trans-cyclobutane-1,2-dicarboxylic acid are summarized in the table below. These differences arise from the distinct spatial arrangement of the carboxylic acid groups, which affects intermolecular forces and crystal packing.

| Property | cis-Cyclobutane-1,2-dicarboxylic acid | trans-Cyclobutane-1,2-dicarboxylic acid |

| CAS Number | 1461-94-5[1] | 1124-13-6 |

| Molecular Weight | 144.13 g/mol | 144.13 g/mol |

| Appearance | White solid | White crystalline solid |

| Melting Point | 133-139 °C | 125-131 °C[2] |

| Boiling Point | 377.7±35.0 °C (Predicted) | 140 °C (at 2 Torr)[2] |

| Density | 1.509±0.06 g/cm³ (Predicted) | 1.509±0.06 g/cm³ (Predicted)[2] |

| pKa₁ | 4.08 (Predicted for the general structure) | pK₁: 3.79 (at 25°C)[2] |

| pKa₂ | Not specified | pK₂: 5.61 (at 25°C)[2] |

| Solubility | Soluble in water and alcohol. | Fair solubility in warm aqueous sodium hydroxide (B78521) solution; limited solubility in common organic solvents. |

Chemical Properties and Reactivity

Both isomers exhibit typical carboxylic acid reactivity, including esterification, amide formation, and reduction. The stereochemistry of the diacid can influence the outcome of certain reactions. For instance, the cis-isomer can readily form a cyclic anhydride (B1165640) upon heating, a reaction that is not possible for the trans-isomer due to the spatial separation of the carboxylic acid groups.

The interaction between the carboxyl groups in the molecular ions of cis-cyclobutane-1,2-dicarboxylic acid during mass spectrometry helps to distinguish it from the trans-isomer.[3] The cis-isomer can be isomerized to the more stable trans-isomer by heating in concentrated hydrochloric acid at 190°C.[2]

Synthesis of Isomers

The synthesis of cis- and trans-cyclobutane-1,2-dicarboxylic acid can be achieved through distinct synthetic routes. The following diagrams illustrate generalized workflows for their preparation.

Experimental Protocols

Determination of Melting Point

A precise melting point is a crucial indicator of purity.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.

-

Procedure:

-

Finely powder a small amount of the crystalline sample using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting point range is reported as T₁ - T₂. A narrow range (0.5-2 °C) is indicative of a pure compound.

-

Determination of pKa

The acid dissociation constants (pKa) are determined by potentiometric titration.

-

Apparatus: pH meter, burette, magnetic stirrer, beaker, standardized sodium hydroxide solution (e.g., 0.1 M).

-

Procedure:

-

Accurately weigh a sample of the dicarboxylic acid and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

-

Record the initial pH of the solution.

-

Titrate the acid solution with the standardized NaOH solution, adding small increments (e.g., 0.1-0.5 mL) of the titrant.

-

Record the pH of the solution after each addition of NaOH.

-

Continue the titration well past the second equivalence point.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa₁ is the pH at the first half-equivalence point, and the pKa₂ is the pH at the second half-equivalence point.

-

Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Characteristic Absorptions for Carboxylic Acids:

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

-

¹H NMR:

-

Carboxylic Acid Protons (-COOH): A broad singlet typically appearing far downfield (δ 10-13 ppm).

-

Cyclobutane Protons: A series of complex multiplets in the upfield region (δ 1.5-3.5 ppm). The chemical shifts and coupling constants of the methine and methylene (B1212753) protons will differ between the cis and trans isomers due to their different magnetic environments. For trans-cyclobutane-1,2-dicarboxylic acid, the methine protons appear around δ 3.45 ppm and the methylene protons around δ 2.17 ppm in D₂O.[5]

-

-

¹³C NMR:

-

Carbonyl Carbons (-COOH): Resonances in the downfield region (δ 170-185 ppm).

-

Cyclobutane Carbons: Resonances in the upfield region (δ 20-50 ppm).

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) for this compound is expected at m/z 144. The fragmentation patterns of the cis and trans isomers can differ, aiding in their differentiation.[3]

Biological Relevance and Applications in Drug Development

While specific signaling pathways directly involving this compound are not extensively documented, the cyclobutane motif is of significant interest in medicinal chemistry and drug development. The rigid and three-dimensional nature of the cyclobutane ring can be exploited to create conformationally constrained analogs of biologically active molecules, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic properties.[6]

Derivatives of cyclobutane dicarboxylic acids have been investigated for their potential in cancer research.[7] For example, carboplatin, a platinum-based anticancer drug, contains a cyclobutane-1,1-dicarboxylate (B1232482) ligand. This ligand modulates the reactivity of the platinum center, leading to a different toxicity profile compared to its predecessor, cisplatin.

The following diagram illustrates a conceptual workflow for the preliminary biological evaluation of a cyclobutane-based compound in a cancer research context.

Conclusion

Cis- and trans-cyclobutane-1,2-dicarboxylic acid are versatile building blocks with distinct physical and chemical properties. Their rigid cyclobutane core offers a unique scaffold for the design of novel molecules with potential applications in materials science and drug discovery. This guide provides a foundational understanding of these compounds, equipping researchers with the necessary information for their synthesis, characterization, and exploration in various research and development endeavors.

References

- 1. cis-Cyclobutane-1,2-dicarboxylic acid | C6H8O4 | CID 6544483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. benchchem.com [benchchem.com]

- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Discovery and Synthesis of Cyclobutane-1,2-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fascinating history and synthetic evolution of cyclobutane-1,2-dicarboxylic acid, a molecule that challenged early chemical theories and has grown in significance for modern chemistry and drug development. From the initial perplexing discoveries of the late 19th century to contemporary stereoselective methodologies, this document provides a comprehensive overview of the core synthetic strategies, complete with detailed experimental protocols and comparative data.

A Historical Perspective: Overcoming Strain and Misidentification

The late 19th and early 20th centuries were a period of burgeoning understanding in organic chemistry, yet the synthesis of small, strained ring systems like cyclobutane (B1203170) posed a significant theoretical and practical challenge. The prevailing Baeyer strain theory of 1885 suggested that rings smaller than cyclopentane (B165970) would be highly unstable due to the deviation of their bond angles from the ideal tetrahedral angle of 109.5°.[1][2][3][4][5] This created a climate of skepticism regarding the existence and stability of four-membered rings.

Early attempts to synthesize cyclobutane dicarboxylic acids were fraught with confusion and misidentification. Notably, the work of Markownikoff and Krestownikoff, as well as early investigations by William Henry Perkin Jr., often led to the incorrect identification of products, with frequent confusion between the 1,2- and 1,3-dicarboxylic acid isomers. It was a period of intense investigation and correction within the chemical community as the true structures and synthetic pathways were gradually elucidated.

Foundational Synthetic Approaches

Despite the theoretical hurdles, pioneering chemists persevered in their quest to construct the cyclobutane ring. Two key historical figures in this endeavor were William Henry Perkin Jr. and Richard Willstätter.

The Perkin Synthesis (Adapted from historical accounts)

William Henry Perkin Jr., a prominent figure in organic synthesis, developed a method for preparing cyclobutane derivatives. While his initial work was marked by some confusion with isomers, his general approach laid the groundwork for future syntheses. A representative protocol, adapted from the principles of his time, is presented below.

Experimental Protocol: Perkin's Malonic Ester Synthesis (Hypothetical Reconstruction)

-

Reaction: Diethyl malonate is reacted with 1,3-dibromopropane (B121459) in the presence of a base to form a cyclic diester, which is then hydrolyzed and decarboxylated.

-

Materials:

-

Diethyl malonate

-

1,3-dibromopropane

-

Sodium ethoxide (prepared from sodium metal and absolute ethanol)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (concentrated)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol (B145695).

-

Diethyl malonate is added dropwise to the sodium ethoxide solution with stirring.

-

1,3-dibromopropane is then added slowly to the reaction mixture.

-

The mixture is refluxed for several hours.

-

After cooling, water is added, and the diethyl ether is used to extract the organic products.

-

The ethereal layer is washed, dried, and the solvent is evaporated to yield the crude diethyl cyclobutane-1,1-dicarboxylate.

-

The crude ester is then saponified by refluxing with a solution of sodium hydroxide.

-

The resulting solution is acidified with concentrated hydrochloric acid, leading to the formation of cyclobutane-1,1-dicarboxylic acid.

-

The dicarboxylic acid is then heated to induce decarboxylation, yielding cyclobutanecarboxylic acid. To obtain the 1,2-dicarboxylic acid, a different starting material such as diethyl ethane-1,1,2,2-tetracarboxylate would be required, followed by a similar cyclization and hydrolysis/decarboxylation sequence.

-

-

Expected Outcome: This pathway primarily leads to cyclobutane-1,1-dicarboxylic acid. The synthesis of the 1,2-isomer via this route is more complex and less direct. Historical reports on yields and stereoselectivity are often unreliable due to the analytical limitations of the era.

The Willstätter Approach: Hydrogenation of Cyclobutene (B1205218)

Richard Willstätter, a Nobel laureate known for his work on natural products, approached the synthesis of the cyclobutane ring from a different perspective. His work involved the hydrogenation of a pre-formed cyclobutene ring.

Experimental Protocol: Willstätter's Hydrogenation (Conceptual)

-

Reaction: Cyclobutene-1,2-dicarboxylic acid is catalytically hydrogenated to yield this compound.

-

Materials:

-

Cyclobutene-1,2-dicarboxylic acid (obtained from a suitable precursor)

-

Hydrogen gas

-

Palladium or platinum catalyst (e.g., Adams' catalyst)

-

Solvent (e.g., ethanol or acetic acid)

-

-

Procedure:

-

Cyclobutene-1,2-dicarboxylic acid is dissolved in a suitable solvent in a high-pressure hydrogenation apparatus.

-

A catalytic amount of palladium or platinum on a suitable support is added.

-

The apparatus is flushed with hydrogen gas, and the reaction is carried out under hydrogen pressure with agitation.

-

The reaction is monitored until the theoretical amount of hydrogen is consumed.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.

-

-

Expected Outcome: This method is effective for saturating the double bond of the cyclobutene precursor. The stereochemistry of the product (cis or trans) would depend on the stereochemistry of the starting material and the hydrogenation conditions.

Modern Synthetic Methods: The Advent of Photochemical [2+2] Cycloaddition

The development of photochemical reactions in the 20th century revolutionized the synthesis of cyclobutane rings. The [2+2] cycloaddition of two alkene units to form a cyclobutane ring, a reaction that is thermally forbidden by the Woodward-Hoffmann rules, becomes photochemically allowed. This method offers a direct and often stereocontrolled route to this compound and its derivatives.[6]

Experimental Protocol: Photochemical [2+2] Cycloaddition of Maleic Anhydride (B1165640) and Ethylene (B1197577)

-

Reaction: Maleic anhydride undergoes a photosensitized [2+2] cycloaddition with ethylene to form the anhydride of cis-cyclobutane-1,2-dicarboxylic acid, which can then be hydrolyzed.[7]

-

Materials:

-

Maleic anhydride

-

Ethylene gas

-

Acetone (B3395972) (as solvent and photosensitizer)

-

High-pressure mercury lamp

-

Quartz reaction vessel

-

Hydrochloric acid

-

-

Procedure:

-

A solution of maleic anhydride in acetone is placed in a quartz reaction vessel equipped with a gas inlet and a cooling system.

-

The solution is cooled and purged with ethylene gas.

-

The reaction mixture is irradiated with a high-pressure mercury lamp while maintaining a continuous flow of ethylene.

-

The progress of the reaction is monitored by techniques such as GC or TLC.

-

After completion, the solvent is evaporated to yield the crude cyclobutane-1,2-dicarboxylic anhydride.

-

The anhydride is then hydrolyzed by heating with dilute hydrochloric acid to yield cis-cyclobutane-1,2-dicarboxylic acid.

-

-

Expected Outcome: This reaction typically proceeds with good yield and high stereoselectivity, affording the cis-isomer as the major product.

Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthetic approaches to provide a clear comparison.

| Synthesis Method | Starting Materials | Key Reagents | Typical Yield (%) | Stereoselectivity | Reference |

| Perkin's Malonic Ester Synthesis (adapted) | Diethyl ethane-1,1,2,2-tetracarboxylate, 1,2-dibromoethane | Sodium ethoxide | Low (Historical data unreliable) | Mixture of isomers | (Historical texts) |

| Willstätter's Hydrogenation | Cyclobutene-1,2-dicarboxylic acid | H₂, Pd/C or PtO₂ | High (>90%) | Dependent on starting material stereochemistry | (Historical texts) |

| Photochemical [2+2] Cycloaddition | Maleic anhydride, Ethylene | Acetone (photosensitizer), UV light | 60-80% | Predominantly cis-isomer | [7] |

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.

Caption: Perkin's synthetic approach to this compound.

Caption: Willstätter's hydrogenation route to the target molecule.

Caption: Modern photochemical synthesis of cis-cyclobutane-1,2-dicarboxylic acid.

Conclusion

The journey to understand and synthesize this compound reflects the broader evolution of organic chemistry. From early struggles against perceived theoretical limitations to the development of elegant and efficient modern methods, the story of this molecule is a testament to the progress of synthetic science. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways provides a valuable toolkit for the creation of novel cyclobutane-containing molecules with potential therapeutic applications. The continued exploration of stereoselective and efficient synthetic routes will undoubtedly lead to further advancements in this important area of chemistry.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. strain.html [ursula.chem.yale.edu]

- 3. Baeyer's Strain theory.pptx [slideshare.net]

- 4. Stabilities – Baeyer’s Strain Theory, Limitation of Baeyer’s Strain Theory | Pharmaguideline [pharmaguideline.com]

- 5. pharmdguru.com [pharmdguru.com]

- 6. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Conformational Analysis of cis- and trans-Cyclobutane-1,2-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the conformational landscapes of cis- and trans-cyclobutane-1,2-dicarboxylic acid. The inherent ring strain and substitution patterns of these molecules dictate their three-dimensional structures, which in turn influence their physical, chemical, and biological properties. This document synthesizes crystallographic and spectroscopic data, alongside theoretical principles, to offer a detailed understanding of the conformational preferences of these important dicarboxylic acids. Key quantitative data are summarized in structured tables, and detailed experimental and computational methodologies are described.

Introduction: The Puckered Nature of the Cyclobutane (B1203170) Ring

Contrary to a planar depiction, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation. This puckering alleviates the torsional strain that would arise from eclipsed hydrogen atoms in a flat structure. This fundamental characteristic is the cornerstone of the conformational analysis of its derivatives. The puckered conformation of a cyclobutane ring can be characterized by the puckering angle (θ), which is the angle between the two planes defined by three carbon atoms each. In substituted cyclobutanes, the substituents can occupy either axial or pseudo-axial (projecting more perpendicular to the mean plane of the ring) and equatorial or pseudo-equatorial (projecting more within the mean plane of the ring) positions. The relative stability of different conformers is determined by a balance of angle strain, torsional strain, and steric interactions between substituents.

Conformational Analysis of cis-Cyclobutane-1,2-dicarboxylic Acid

The cis isomer, with both carboxylic acid groups on the same face of the cyclobutane ring, presents a unique conformational challenge due to the potential for steric hindrance between the two bulky substituents.

Solid-State Conformation: X-ray Crystallography

The solid-state structure of cis-1,2-cyclobutanedicarboxylic acid has been determined by X-ray crystallography. The crystal structure reveals that the cyclobutane ring is in a puckered conformation. The dihedral angle between the two C-C-C planes of the ring is 156°, which corresponds to a puckering angle of 24°. This puckering helps to minimize the steric hindrance between the two adjacent carboxylic acid groups.

Solution-State Conformation: Spectroscopic and Computational Insights

In solution, the cis isomer is expected to undergo rapid ring inversion between two equivalent puckered conformations. Due to the symmetry of the molecule, these two conformers are enantiomeric and thus have the same energy.

Conformational Analysis of trans-Cyclobutane-1,2-dicarboxylic Acid

In the trans isomer, the carboxylic acid groups are on opposite faces of the cyclobutane ring. This arrangement generally leads to less steric strain compared to the cis isomer.

Solid-State Conformation: X-ray Crystallography

X-ray crystallographic analysis of trans-1,2-cyclobutanedicarboxylic acid also shows a puckered cyclobutane ring. The reported dihedral angle is approximately 150°, corresponding to a puckering angle of 30°. This indicates a significant deviation from planarity in the solid state.

Solution-State Conformation: NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for studying the conformation of cyclobutane derivatives in solution. For trans-1,2-cyclobutanedicarboxylic acid, two puckered conformations are possible, one with the carboxylic acid groups in pseudo-diequatorial positions and another with them in pseudo-diaxial positions. The pseudo-diequatorial conformation is expected to be significantly more stable due to reduced steric interactions.

The analysis of proton-proton coupling constants (J-couplings) can provide insights into the predominant conformation. The relationship between vicinal coupling constants (³J) and the dihedral angle between the coupled protons is described by the Karplus equation. In cyclobutane systems, long-range couplings (⁴J), particularly "W-type" or "cross-ring" couplings, are also highly dependent on the stereochemistry and can be used to determine conformational preferences. For monosubstituted cyclobutanes, it has been shown that ⁴J(eq-eq) is around 5 Hz, while ⁴J(ax-ax) is close to 0 Hz, making this a useful parameter for conformational analysis.

Data Presentation

The following tables summarize the available quantitative data for the conformational analysis of cis- and trans-cyclobutane-1,2-dicarboxylic acid.

Table 1: Crystallographic Data

| Compound | Puckering Angle (θ) | Dihedral Angle | C-C Bond Lengths (Å) |

| cis-Cyclobutane-1,2-dicarboxylic acid | 24° | 156° | 1.526 - 1.556 |

| trans-Cyclobutane-1,2-dicarboxylic acid | ~30° | ~150° | Not explicitly found |

Table 2: ¹H NMR Spectroscopic Data

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| trans-Cyclobutane-1,2-dicarboxylic acid | Methine (H1, H2) | ~3.45 | m | D₂O |

| Methylene (H3, H4) | ~2.17 | m | D₂O | |

| cis-3,4-diphenyl-Cyclobutane-1,2-dicarboxylic acid¹ | Methine (H1, H2) | 4.22 | d | DMSO-d₆ |

| Methine (H3, H4) | 3.81 | d | DMSO-d₆ | |

| -COOH | 12.46 | s | DMSO-d₆ |

Experimental Protocols

X-ray Crystallography

A general protocol for the single-crystal X-ray diffraction of small organic molecules is as follows:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include slow cooling of a saturated solution or vapor diffusion.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with monochromatic X-rays (e.g., Cu Kα or Mo Kα radiation). The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and angles.

NMR Spectroscopy

A standardized protocol for obtaining ¹H NMR spectra for conformational analysis is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the cyclobutane-1,2-dicarboxylic acid isomer.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube. For dicarboxylic acids, solubility can be an issue, and the choice of solvent is critical.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing, if not already present in the solvent.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Standard acquisition parameters are typically used, but for detailed coupling constant analysis, high digital resolution is required.

-

For complex spectra, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) can be employed to aid in the assignment of proton signals.

-

-

Data Analysis:

-

Process the raw data (Fourier transformation, phasing, and baseline correction).

-

Integrate the signals to determine the relative number of protons.

-

Accurately measure the chemical shifts and coupling constants. For complex multiplets, spectral simulation software may be necessary to extract the coupling constants.

-

Use the measured vicinal (³J) and long-range (⁴J) coupling constants in conjunction with the Karplus equation and established correlations for cyclobutane systems to deduce the predominant conformation in solution.

-

Computational Conformational Search

A general workflow for a computational conformational search using methods like Density Functional Theory (DFT) is as follows:

-

Initial Structure Generation: Build the initial 3D structure of the cis or trans isomer using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be done using molecular mechanics force fields, which are computationally less expensive.

-

Geometry Optimization and Energy Calculation: Take the low-energy conformers from the initial search and perform geometry optimization and energy calculations at a higher level of theory, such as DFT (e.g., with a functional like B3LYP and a suitable basis set like 6-31G* or larger). This will provide more accurate geometries and relative energies of the conformers.

-

Analysis: Analyze the optimized geometries to determine puckering angles, dihedral angles, and other relevant geometric parameters. The calculated relative energies can be used to determine the Boltzmann distribution of conformers at a given temperature.

Mandatory Visualizations

Caption: Experimental and computational workflow for the conformational analysis.

Caption: Conformational equilibria of cis and trans isomers.

Conclusion

The conformational analysis of cis- and trans-cyclobutane-1,2-dicarboxylic acid reveals that both isomers adopt puckered conformations in the solid state to alleviate ring strain. In solution, the cis isomer exists as a pair of rapidly interconverting, equivalent puckered conformers. For the trans isomer, the pseudo-diequatorial conformation is expected to be the most stable and predominant form in solution. A comprehensive understanding of these conformational preferences, obtained through a combination of X-ray crystallography, NMR spectroscopy, and computational modeling, is crucial for predicting the reactivity and designing applications for these molecules in fields such as polymer chemistry and drug development. Further research, particularly detailed solution-state NMR studies on the unsubstituted cis isomer and high-level computational studies on both isomers, would provide a more complete quantitative picture of their conformational landscapes.

Navigating the Solubility Landscape of Cyclobutane-1,2-dicarboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cyclobutane-1,2-dicarboxylic acid in various organic solvents. In the absence of specific quantitative experimental data in publicly accessible literature, this document outlines the predicted qualitative solubility of the compound based on fundamental chemical principles and data from analogous structures. Furthermore, a detailed, generic experimental protocol for determining the solubility of a solid organic compound is provided to guide researchers in generating empirical data.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses both a nonpolar cyclobutane (B1203170) ring and two polar carboxylic acid functional groups. This dual nature results in a nuanced solubility profile. The cis and trans isomers of this compound may exhibit different solubilities due to differences in their molecular symmetry and crystal lattice energies. For instance, the cis-isomer is generally more polar and may show higher solubility in polar solvents. One source indicates that cis-cyclobutane-1,2-dicarboxylic acid is soluble in water and alcohol solvents[1].

Predicted Qualitative Solubility of this compound

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. This information is derived from general principles of organic chemistry and the limited available descriptive data. It is important to note that these are predictions and should be confirmed by experimental validation.

| Solvent Classification | Solvent | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble to Soluble | The two carboxylic acid groups can form hydrogen bonds with water, but the nonpolar cyclobutane ring limits solubility. The cis-isomer is expected to be more soluble than the trans-isomer. |

| Methanol (B129727) | Soluble | The alkyl group of methanol can solvate the cyclobutane ring, while the hydroxyl group interacts with the carboxylic acids. | |

| Ethanol (B145695) | Soluble | Similar to methanol, ethanol can effectively solvate both the polar and nonpolar portions of the molecule. | |

| Polar Aprotic | Acetone (B3395972) | Moderately Soluble | Acetone can act as a hydrogen bond acceptor for the carboxylic acid protons. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of solvating a wide range of compounds. | |

| Ethyl Acetate (B1210297) | Sparingly Soluble | Ethyl acetate is less polar than acetone and may be a less effective solvent. | |

| Nonpolar | Hexane | Insoluble | The highly polar carboxylic acid groups are not well-solvated by nonpolar solvents like hexane. |

| Toluene (B28343) | Sparingly Soluble | The aromatic ring of toluene may have some weak interactions with the cyclobutane ring, but it is unlikely to overcome the polarity of the carboxylic acids. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is a synthesis of established methods for solubility testing of carboxylic acids[2][3][4][5].

Materials and Equipment:

-

This compound (analytical grade)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-